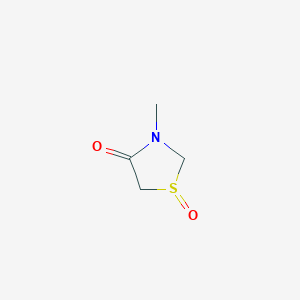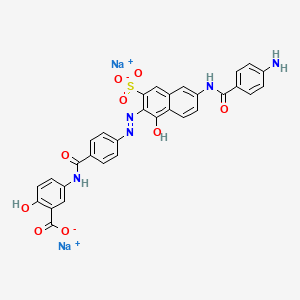
4-Octen-3-ol, 3,7-dimethyl-, (4Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,7-Dimethyloct-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various essential oils and has applications in flavoring and perfumery.
准备方法
Synthetic Routes and Reaction Conditions
(E)-3,7-Dimethyloct-4-en-3-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,7-dimethyloct-4-en-1-yl magnesium bromide with formaldehyde can yield (E)-3,7-Dimethyloct-4-en-3-ol.
Industrial Production Methods
In industrial settings, (E)-3,7-Dimethyloct-4-en-3-ol is often produced through the catalytic hydrogenation of citral, a naturally occurring compound found in lemongrass oil. This process involves the selective reduction of the aldehyde group in citral while preserving the double bond, resulting in the formation of (E)-3,7-Dimethyloct-4-en-3-ol.
化学反应分析
Types of Reactions
(E)-3,7-Dimethyloct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Oxidation of (E)-3,7-Dimethyloct-4-en-3-ol can yield (E)-3,7-Dimethyloct-4-en-3-one.
Reduction: Reduction can produce 3,7-Dimethyloctan-3-ol.
Substitution: Substitution reactions can lead to the formation of compounds like (E)-3,7-Dimethyloct-4-en-3-chloride.
科学研究应用
(E)-3,7-Dimethyloct-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
作用机制
The mechanism of action of (E)-3,7-Dimethyloct-4-en-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its double bond allows it to undergo addition reactions, which can modify its activity and interactions. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial agent or its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Geraniol: Another unsaturated alcohol with a similar structure but different placement of the double bond.
Linalool: A related compound with a similar molecular formula but different functional groups and structure.
Citronellol: An alcohol with a similar carbon skeleton but lacking the double bond.
Uniqueness
(E)-3,7-Dimethyloct-4-en-3-ol is unique due to its specific structure, which combines an alcohol group with a double bond in a particular position. This gives it distinct chemical and physical properties, such as its characteristic odor and reactivity. Its combination of functional groups makes it versatile for various applications in research and industry.
属性
| 68892-26-2 | |
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
(Z)-3,7-dimethyloct-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6- |
InChI 键 |
DWBBJBOPPLCNKD-VURMDHGXSA-N |
手性 SMILES |
CCC(C)(/C=C\CC(C)C)O |
规范 SMILES |
CCC(C)(C=CCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)


